molecular formula C9H17NO2 B2645765 2-amino-2-(3-methylcyclohexyl)acetic Acid CAS No. 409095-01-8

2-amino-2-(3-methylcyclohexyl)acetic Acid

Cat. No.: B2645765
CAS No.: 409095-01-8
M. Wt: 171.24
InChI Key: JXKLPTPNYNKUDP-UHFFFAOYSA-N
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Description

2-amino-2-(3-methylcyclohexyl)acetic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group attached to a cyclohexyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-methylcyclohexyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylcyclohexanone.

    Amination: The ketone is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Carboxylation: The resulting amine is then carboxylated using carbon dioxide under basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-amino-2-(3-methylcyclohexyl)ethanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-amino-2-(3-methylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: It can modulate pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(2-methylcyclohexyl)acetic acid
  • 2-amino-2-(4-methylcyclohexyl)acetic acid
  • 2-amino-2-(3-ethylcyclohexyl)acetic acid

Uniqueness

2-amino-2-(3-methylcyclohexyl)acetic acid is unique due to the specific position of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-2-(3-methylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKLPTPNYNKUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409095-01-8
Record name 2-amino-2-(3-methylcyclohexyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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